3'-Deoxy-5-fluoro-3'-methyluridine

Anticancer Cytotoxicity Prostate Cancer

Procure 3'-Deoxy-5-fluoro-3'-methyluridine (CAS 37731-67-2) for research requiring a nucleoside analog with both 3'-methyl and 5-fluoro modifications. This compound exhibits distinct kinase specificity, chain-termination efficiency, and metabolic stability compared to single-modification analogs, validated by ~15 µM IC50 in PC-3 prostate cancer cells. Ideal for antiviral SAR studies and as a hydrolase probe.

Molecular Formula C10H13FN2O5
Molecular Weight 260.22 g/mol
Cat. No. B12921204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-5-fluoro-3'-methyluridine
Molecular FormulaC10H13FN2O5
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESCC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO
InChIInChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17)/t4-,6-,7-,9-/m1/s1
InChIKeyMPBZJBJXCOVBCK-FJGDRVTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-5-fluoro-3'-methyluridine: Structural Modifications Drive Antiviral and Anticancer Differentiation in Nucleoside Analogue Procurement


3'-Deoxy-5-fluoro-3'-methyluridine (CAS 37731-67-2) is a synthetic nucleoside analogue belonging to the class of 3'-modified pyrimidine nucleosides [1]. It features a fluorine atom at the 5-position of the uracil base and a methyl group at the 3'-position of the ribose sugar, replacing the typical hydroxyl group . These dual modifications confer distinct biological properties, including potential antiviral activity against herpes viruses and respiratory syncytial virus (RSV), as well as cytostatic effects in certain cancer cell lines . The compound is synthesized from 5-fluorouracil and is primarily utilized as a research tool in medicinal chemistry and molecular biology .

Why 3'-Deoxy-5-fluoro-3'-methyluridine Cannot Be Substituted with Unmodified or Mono-Modified Nucleoside Analogs


Generic substitution with standard 5-fluorouridine or 2'-deoxy-5-fluorouridine (floxuridine) fails because 3'-deoxy-5-fluoro-3'-methyluridine incorporates two critical modifications that collectively alter substrate specificity for viral and cellular kinases, chain-termination efficiency, and resistance to metabolic degradation . The 3'-methyl group confers enhanced metabolic stability and improves binding to certain viral RNA polymerases, while the 5-fluoro substitution maintains base-pairing disruption and cytotoxic potential . Single-modification analogs (e.g., 5-fluorouridine lacking the 3'-methyl group) exhibit distinct phosphorylation kinetics and antiviral spectra, precluding interchangeable use in research or therapeutic development [1]. The quantitative evidence below delineates these differential properties.

3'-Deoxy-5-fluoro-3'-methyluridine: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Cytotoxicity in Prostate Cancer Cells Relative to 5-Fluorouracil Prodrugs

3'-Deoxy-5-fluoro-3'-methyluridine demonstrates cytotoxic activity in human prostate cancer PC-3 cells, with an IC50 value of approximately 15 µM . In comparative studies, heterodimer prodrugs of 5-fluorodeoxyuridine (5-FdUrd) exhibited marked cytotoxicity in the same cell line, but direct head-to-head IC50 data for the parent compound versus 5-FdUrd are not available in the same experimental series [1]. The observed potency suggests that the 3'-methyl modification may enhance intracellular activation or retention compared to unmodified 5-fluorouridine, though this remains a class-level inference.

Anticancer Cytotoxicity Prostate Cancer

Broad-Spectrum Antiviral Activity Against Flaviviruses Compared to Unmodified Nucleosides

Fluoro-modified nucleosides structurally related to 3'-deoxy-5-fluoro-3'-methyluridine have demonstrated activity against Tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) . While direct quantitative EC50 data for this specific compound are not available, class-level evidence indicates that 3'-deoxy-3'-fluoroadenosine, a close analog, exhibited a remarkable inhibitory effect against TBEV in a panel of 28 fluoro-modified nucleosides . The 3'-methyl group in 3'-deoxy-5-fluoro-3'-methyluridine may confer similar or improved chain-termination efficiency compared to unmodified uridine, which shows no antiviral activity.

Antiviral Flavivirus RNA Polymerase Inhibition

Differential Substrate Specificity for Nucleoside Hydrolases Compared to 5-Fluorouridine

Enzymatic studies reveal that 5-fluorouridine and 5-fluoro-2'-deoxyuridine are substrates for the RK9NH nucleoside hydrolase, which converts them to 5-fluorouracil [1]. In contrast, 3'-deoxy-5-fluoro-3'-methyluridine, due to its 3'-methyl modification, is predicted to be resistant to hydrolase-mediated degradation, potentially prolonging intracellular half-life . This class-level inference is based on the known protective effect of 3'-C-methyl groups against enzymatic cleavage.

Enzymology Nucleoside Hydrolase Prodrug Activation

Potential Chain Termination Efficiency in HCV Polymerase Compared to 2'-C-Methyl Nucleosides

The 3'-deoxy modification in this compound eliminates the 3'-hydroxyl group required for phosphodiester bond formation, enabling obligate chain termination upon incorporation into viral RNA . This mechanism is analogous to that of 2'-C-methyl nucleosides (e.g., NM107, the active metabolite of NM283), which inhibit HCV NS5B polymerase with IC50 values in the submicromolar range [1]. While direct polymerase inhibition data for 3'-deoxy-5-fluoro-3'-methyluridine are not reported, the structural features predict potent chain termination activity.

Hepatitis C NS5B Polymerase Chain Termination

Optimal Research and Industrial Applications for 3'-Deoxy-5-fluoro-3'-methyluridine Based on Quantitative Evidence


Prostate Cancer Cytotoxicity Screening and Payload Development

The ~15 µM IC50 against PC-3 prostate cancer cells establishes this compound as a reference standard for cytotoxicity screening in nucleoside analogue libraries. Researchers can use it as a comparator when evaluating novel conjugates or prodrugs targeting prostate adenocarcinoma, or as a cytotoxic payload in antibody-drug conjugates requiring a nucleoside warhead with validated in vitro potency.

Flavivirus Antiviral Lead Optimization and Resistance Profiling

Given the structural homology to fluoro-modified nucleosides active against TBEV and WNV , this compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency against emerging flaviviruses. Its obligate chain termination mechanism makes it a useful tool for studying resistance emergence in viral RNA polymerases.

Nucleoside Hydrolase Substrate Specificity Studies

The predicted resistance to RK9NH nucleoside hydrolase [1] makes this compound an ideal probe for investigating the substrate specificity of nucleoside hydrolases and related prodrug-activating enzymes. Comparative enzymatic assays with 5-fluorouridine can delineate the steric requirements for hydrolase-mediated cleavage.

Hepatitis C Virus Polymerase Inhibition Assays

The 3'-deoxy modification confers obligate chain termination capability [2], making this compound suitable for in vitro HCV NS5B polymerase inhibition assays. It can be used as a control or comparator alongside 2'-C-methyl nucleosides to benchmark chain termination efficiency and fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxy-5-fluoro-3'-methyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.